ethyl 4-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC14768244
Molecular Formula: C17H16N4O4S2
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N4O4S2 |
|---|---|
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | ethyl 4-methyl-2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C17H16N4O4S2/c1-3-25-16(24)15-10(2)18-17(27-15)19-13(22)9-21-14(23)7-6-11(20-21)12-5-4-8-26-12/h4-8H,3,9H2,1-2H3,(H,18,19,22) |
| Standard InChI Key | MSTKKMZFAHSUQH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C |
Introduction
Structural Characteristics and Molecular Design
The compound features a thiazole core substituted at positions 2, 4, and 5. The 4-methyl group and 5-carboxylate ester enhance solubility and metabolic stability, while the 2-position harbors an acetamido linker connecting to a 6-oxo-3-(thiophen-2-yl)pyridazine moiety. This hybrid architecture merges electron-rich heterocycles (thiophene) with hydrogen-bonding motifs (pyridazinone), enabling interactions with biological targets such as enzymes or nucleic acids .
Key Structural Attributes:
-
Thiazole Ring: Contributes to planar geometry and π-π stacking interactions.
-
Pyridazinone Unit: The 6-oxo group facilitates hydrogen bonding, critical for target binding .
-
Thiophene Substituent: Enhances lipophilicity and modulates electronic properties via sulfur’s lone pairs .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential functionalization of the thiazole core. A representative route includes:
-
Thiazole Formation: Cyclocondensation of thiourea derivatives with α-halo ketones yields 4-methylthiazole-5-carboxylate intermediates .
-
Amination at C2: Nucleophilic substitution introduces the amino group, followed by acetylation with [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl chloride .
Reaction Conditions:
-
Catalyst: Ceric ammonium nitrate (CAN) enhances reaction efficiency in polar aprotic solvents .
-
Temperature: Reflux in tetrahydrofuran (THF) at 65°C for 12 hours achieves >85% yield .
Green Chemistry Approaches
Recent protocols emphasize solvent-free mechanochemical synthesis or microwave-assisted reactions to reduce waste and energy consumption . For instance, ball-milling thiazole precursors with acetylated pyridazinone derivatives under inert atmosphere yields the target compound in 78% yield within 2 hours.
Physicochemical Properties
Experimental data for the compound remain limited, but analogous structures provide insights:
| Property | Value (Analogous Compounds) | Source |
|---|---|---|
| Melting Point | 128–132°C | |
| LogP (Partition Coefficient) | 2.4 ± 0.3 | |
| Solubility in DMSO | >10 mM |
The ethyl ester at C5 improves membrane permeability, while the thiophene moiety elevates logP, favoring blood-brain barrier penetration .
Biological Activities and Mechanisms
Anticancer Activity
Thiazole derivatives demonstrate selectivity toward cancer cells. Compound 3 (a pyridine-thiazole hybrid) exhibited IC50 = 0.57 μM in HL-60 leukemia cells, with minimal toxicity to normal keratinocytes (IC50 >50 μM) . Mechanistic studies suggest PARP1 inhibition and DNA damage induction, paralleling olaparib’s action .
Proposed Mechanism:
-
DNA Intercalation: Planar thiazole-pyridazine system inserts into DNA base pairs.
-
Enzyme Inhibition: Acetamido linker binds catalytic sites of topoisomerases or kinases .
Computational and ADMET Profiling
Molecular Docking Insights
Docking simulations into LasR (a quorum-sensing regulator) revealed binding affinities (ΔG = −9.2 kcal/mol) comparable to native ligands . Key interactions include:
ADMET Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume